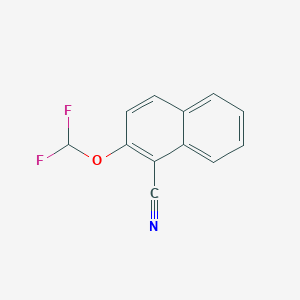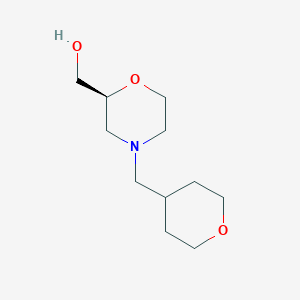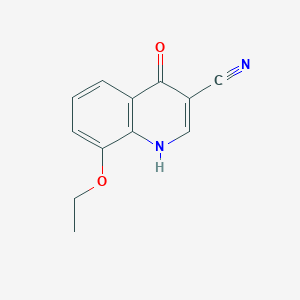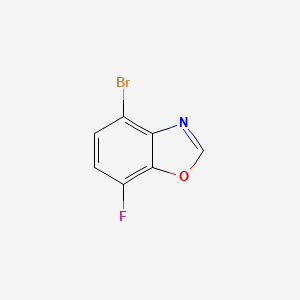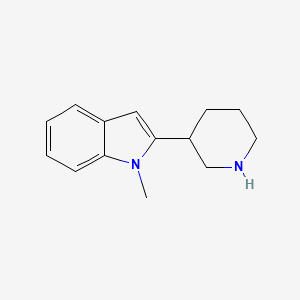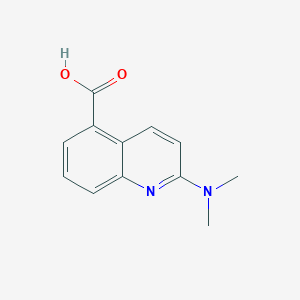
2-(Dimethylamino)quinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)quinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a dimethylamino group at the second position and a carboxylic acid group at the fifth position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial synthesis to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-5-carboxylic acid, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-(Dimethylamino)quinoline-5-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and receptor interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Quinoline-5-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2-Aminoquinoline-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.
2-(Methylamino)quinoline-5-carboxylic acid: Has a single methyl group attached to the amino group, affecting its chemical behavior and biological interactions.
Uniqueness
2-(Dimethylamino)quinoline-5-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(dimethylamino)quinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-7-6-8-9(12(15)16)4-3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
InChI Key |
VXZWALNXRXPSLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC(=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



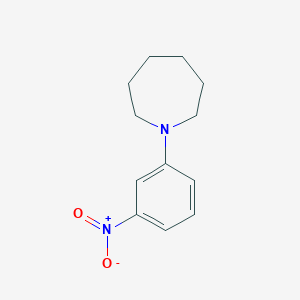


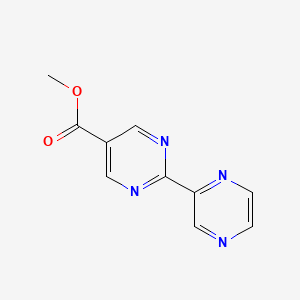

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)


